6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10ClF3N4 |
|---|---|
Molecular Weight |
278.66 g/mol |
IUPAC Name |
6-chloro-9-(2-methylpropyl)-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C10H10ClF3N4/c1-5(2)3-18-8-6(7(11)15-4-16-8)17-9(18)10(12,13)14/h4-5H,3H2,1-2H3 |
InChI Key |
JBLDRRLUQBNYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Functionalization Strategy
The synthesis typically begins with a 6-chloropurine precursor, followed by sequential introduction of the trifluoromethyl (CF₃) group at C8 and the isobutyl group at N9. A regioselective approach is essential to avoid competing reactions at N1, N3, or N7 positions.
Chlorination at C6
Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C, 12–24 hours), yielding 6-chloropurine with >90% efficiency. Excess POCl₃ acts as both solvent and reagent, minimizing side products.
Trifluoromethylation at C8
Copper-mediated cross-coupling with trifluoromethyl iodide (CF₃I) in dimethylformamide (DMF) at 60°C for 8 hours introduces the CF₃ group. The electron-withdrawing nature of CF₃ enhances the acidity of the N9 proton (pKa ~8.5), facilitating subsequent alkylation.
Isobutyl Group Introduction at N9
A two-step process ensures regioselective N9 alkylation:
Reaction Condition Analysis
The table below summarizes critical parameters for each synthetic step:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| C6 Chlorination | POCl₃ (excess) | POCl₃ | 80–100°C | 12–24h | 92% |
| C8 Trifluoromethylation | CF₃I, CuI | DMF | 60°C | 8h | 78% |
| N9 Isobutylation | BSA, SnCl₄, i-C₄H₉Br | ACN | 80°C | 5h | 85% |
Key Observations :
-
Solvent polarity directly impacts regioselectivity. ACN promotes N9 alkylation over DCE, which favors N7.
-
SnCl₄ acts as a Lewis acid catalyst, stabilizing transition states during alkylation.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. For example:
Purification Techniques
-
Crystallization : Sequential crystallization from isopropanol/water (1:1 v/v) removes residual SnCl₄ and unreacted starting materials.
-
Chromatography : Silica gel columns with dichloromethane/methanol (40:1 v/v) isolate the final product with >99% purity.
Comparative Analysis of Alkylation Methods
Solvent Effects on Regioselectivity
The choice of solvent profoundly influences N9 vs. N7 alkylation:
| Solvent | Dielectric Constant | N9:N7 Ratio |
|---|---|---|
| ACN | 37.5 | 9:1 |
| DCE | 10.4 | 1:4 |
Mechanistic Insight :
Polar solvents like ACN stabilize charged intermediates, favoring N9 attack due to reduced steric hindrance.
Challenges and Mitigation Strategies
Competing Isomer Formation
Residual Catalyst Removal
-
Issue : SnCl₄ contamination affects downstream applications.
-
Solution : Washing with saturated NaHCO₃ followed by brine extraction reduces Sn content to <10 ppm.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. A study focusing on similar purine analogs demonstrated that compounds with structural modifications can overcome resistance mechanisms in cancer cells. Specifically, derivatives that incorporate phenyl groups at specific positions have been associated with enhanced anticancer properties.
- Case Study : In vitro evaluations revealed that certain purine derivatives exhibited cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. Compounds were found to surpass the efficacy of established chemotherapeutics such as 5-Fluorouracil and Fludarabine .
Antimicrobial Activity
The antimicrobial properties of 6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine have been investigated, particularly against drug-resistant bacterial strains.
- Activity Against Bacteria : Studies indicated that derivatives with trifluoromethyl substitutions demonstrated enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical for antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |
| Chloro Substitution | Increases interaction with bacterial targets |
Mechanism of Action
The mechanism of action of 6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituents at key positions in related purines:
Key Observations :
- Electron-Withdrawing Groups (C8): The target’s CF₃ group enhances stability compared to electron-donating groups (e.g., dimethylamino in ), reducing metabolic degradation.
Physicochemical Properties
Biological Activity
6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine is a purine derivative notable for its unique structural features, including a chloro group at the 6-position, an isobutyl group at the 9-position, and a trifluoromethyl group at the 8-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H13ClF3N5, with a molecular weight of approximately 304.69 g/mol. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (isobutyl) groups allows for diverse chemical interactions, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClF3N5 |
| Molecular Weight | 304.69 g/mol |
| Structural Features | Chloro, Isobutyl, Trifluoromethyl |
Antiviral Activity
Research indicates that purine derivatives like this compound may exhibit antiviral properties by inhibiting viral replication mechanisms. Similar compounds have shown effectiveness against various viruses by interfering with nucleic acid synthesis or viral protein functions .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity . Studies on related purine derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. For instance, compounds with similar scaffolds have been shown to selectively target cancer cell pathways, leading to reduced cell viability without significant toxicity to normal cells .
Case Studies and Research Findings
- In Vitro Studies : In vitro tests on purine analogs have revealed that modifications at the 6 and 8 positions can significantly affect their biological activity. For example, certain analogs were found to inhibit the proliferation of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) cells effectively .
- Xenograft Models : In vivo studies utilizing xenograft models have provided evidence for the anticancer efficacy of purine derivatives. For instance, one study reported that a structurally similar compound significantly reduced tumor size in mouse models without causing hepatotoxicity .
- Mechanistic Insights : Research has indicated that these compounds may engage specific intracellular targets leading to apoptosis. The inhibition of key signaling pathways associated with cancer progression has been observed, particularly through the modulation of geranylgeranyl pyrophosphate synthase (GGPPS) activity .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how variations in substituents and positions can influence the biological activities of purine derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,6-Dichloro-9-methyl-9H-purine | Two chloro groups; methyl substitution | Greater halogenation but less sterically hindered |
| 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | Dimethyl substitution; pyrimidine base | Different nitrogen positioning affects reactivity |
| 6-Chloro-2-fluoro-9H-purine | Fluoro group instead of trifluoromethyl | Less electron-withdrawing effect compared to trifluoromethyl |
| 8-(3-fluorophenyl)-9-methyl-n-(2-phenylethyl)-6-(trifluoromethyl)purin-2-amine | Phenyl substitution; complex aromatic system | Increased hydrophobicity due to aromatic groups |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the purine core. Key steps include:
- Chlorination at C-6 : Use of POCl₃ or PCl₃ as chlorinating agents under reflux conditions (80–100°C, 12–24 hours) .
- Trifluoromethylation at C-8 : Copper-mediated cross-coupling with CF₃ reagents (e.g., CF₃I) in DMF at 60°C for 8 hours .
- Isobutyl Group Introduction at N-9 : Alkylation with isobutyl bromide in the presence of K₂CO₃ and DMF (room temperature, 6 hours) .
- Critical Factors : Excess chlorinating agents improve C-6 substitution (>90% yield), while slow addition of CF₃ reagents minimizes side reactions. Continuous flow systems enhance reproducibility for large-scale synthesis .
Q. How do electron-withdrawing substituents (Cl, CF₃) affect the compound’s reactivity and binding properties?
- Methodological Answer :
- Acidity Enhancement : The trifluoromethyl group increases the acidity of the N-9 proton (pKa ~8.5 vs. ~10.5 for unsubstituted purines), facilitating deprotonation during alkylation .
- Binding Affinity : Computational docking studies (using AutoDock Vina) show the CF₃ group enhances hydrophobic interactions with enzyme active sites (e.g., PI3Kδ), while Cl at C-6 stabilizes π-π stacking with aromatic residues .
- Experimental Validation : Competitive binding assays with PI3Kδ demonstrate a 10-fold increase in inhibition (IC₅₀ = 15 nM) compared to non-CF₃ analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Case Study : Analog 29 (6-(4-acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9H-purine) showed 78% yield but low solubility (<0.1 mg/mL in PBS), while 33 (ethoxyacetyl derivative) achieved 71% yield with improved solubility (2.5 mg/mL) .
- Root Cause Analysis : Hydrophobic substituents (e.g., acetyl groups) reduce solubility, contradicting initial activity predictions.
- Resolution : Introduce polar groups (e.g., ethoxyacetyl) without disrupting critical binding interactions. Validate via HPLC (purity >95%) and kinetic solubility assays .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
- Methodological Answer :
- Workflow :
Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., PI3Kδ) for 100 ns to assess stability of the trifluoromethyl group in hydrophobic pockets .
QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (R² = 0.89 for PI3Kδ) .
Metabolic Stability Prediction : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with low CYP3A4 affinity .
- Validation : Synthesize top candidates (e.g., 6-chloro-9-isobutyl-8-CF₃ purine) and confirm activity via enzyme-linked immunosorbent assays (ELISA) .
Q. What experimental approaches address low yields in N-9 alkylation reactions?
- Methodological Answer :
- Problem : N-9 alkylation of purines often competes with N-7/N-3 substitution, reducing yields (e.g., 31% yield for compound 96 in lithiation-alkylation) .
- Solutions :
- Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to block N-7 prior to alkylation, increasing N-9 selectivity (yield >70%) .
- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 6 hours) and improve regioselectivity via controlled dielectric heating .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
